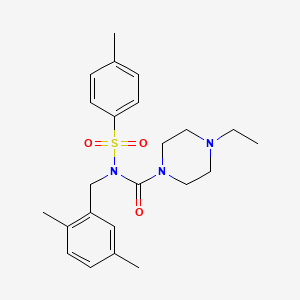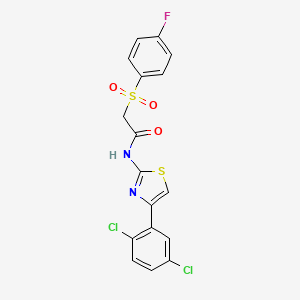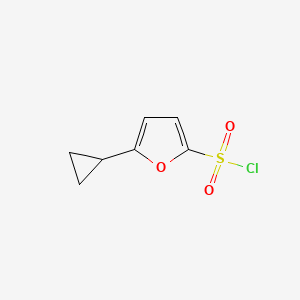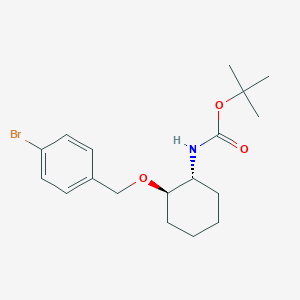
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known as CP-154,526, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Screening : Some novel azaimidoxy compounds, which share a structural resemblance to the chemical compound , have been synthesized and screened for their antimicrobial activities to evaluate their potential as chemotherapeutic agents. These compounds have shown promising results against various microbial strains, highlighting their potential for medical applications (Jain, Nagda, & Talesara, 2006).
Antifungal Activity : Novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, related to the structural framework of the queried compound, have been synthesized and evaluated for their antifungal activity. This research underscores the potential of these compounds in developing new antifungal agents, showcasing the versatility of such chemical structures in addressing fungal infections (Ibrahim et al., 2008).
Anti-Inflammatory Applications
Synthesis and Biological Evaluation : Compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide, inducible nitric oxide synthase activity, and the generation of prostaglandin E2. These compounds, including one that significantly inhibited inflammatory markers and outperformed the commercial anti-inflammatory drug indomethacin, demonstrate the potential therapeutic applications of such molecules in treating inflammatory diseases (Ma et al., 2011).
Synthesis and Biological Activity
Novel Substituted Pyridines and Purines : A series of substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities, including effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities. This research highlights the broad spectrum of biological activities associated with compounds containing the thiazolidinedione moiety, suggesting potential applications in metabolic disorder treatment (Kim et al., 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine and thiazolidine derivatives, have been reported to interact with various biological targets . The specific targets of this compound may vary depending on its structural modifications and the biological context in which it is used.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through mechanisms such as hydrogen bonding . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Related compounds such as pyrrolidine and thiazolidine derivatives have been reported to influence various biological pathways . The downstream effects of this compound would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
Related compounds such as pyrrolidine and thiazolidine derivatives have been reported to have diverse pharmacokinetic profiles . The bioavailability of this compound would be influenced by factors such as its physicochemical properties, formulation, and route of administration.
Result of Action
Related compounds such as pyrrolidine and thiazolidine derivatives have been reported to exhibit various biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific effects of this compound would depend on its mode of action and the biological context in which it is used.
Eigenschaften
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-13(19)17-6-5-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXEZQVKPTNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)



![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)


![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)